

Inter-Laboratory Validation of 2-Oxodecanoic Acid Measurement: A Comparative Guide

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Compound of Interest

Compound Name: 2-Oxodecanoic acid

Cat. No.: B1217207

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the measurement of **2-Oxodecanoic acid**, supported by hypothetical inter-laboratory validation data. It is designed to assist researchers in selecting the most appropriate analytical method for their specific needs and to provide a framework for conducting their own validation studies.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of two common analytical methods for the quantification of **2-Oxodecanoic acid**, based on a hypothetical inter-laboratory study involving six laboratories. These values are representative of what could be expected from such a study.

Performance Characteristic	LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)	GC-MS (Gas Chromatography-Mass Spectrometry)
Limit of Detection (LOD)	0.5 ng/mL	1 ng/mL
Limit of Quantification (LOQ)	1.5 ng/mL	3 ng/mL
**Linearity (R^2) **	>0.995	>0.99
Intra-Assay Precision (CV%)	<5%	<8%
Inter-Assay Precision (CV%)	<8%	<12%
Repeatability (RSDr)	4.5%	7.2%
Reproducibility (RSDr)	7.8%	11.5%
Mean Recovery	98.5%	95.2%

Experimental Protocols

A detailed methodology for the quantification of **2-Oxodecanoic acid** using a validated LC-MS/MS method is provided below. This protocol is a representative example and may require optimization for specific matrices.

Protocol: Quantification of 2-Oxodecanoic Acid in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

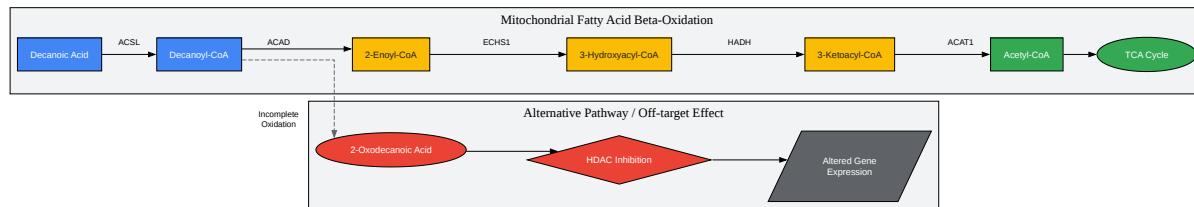
- To 100 μ L of human plasma, add 10 μ L of an internal standard solution (e.g., ^{13}C -labeled **2-Oxodecanoic acid**).
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.

- Add 500 μ L of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
- Centrifuge at 14,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

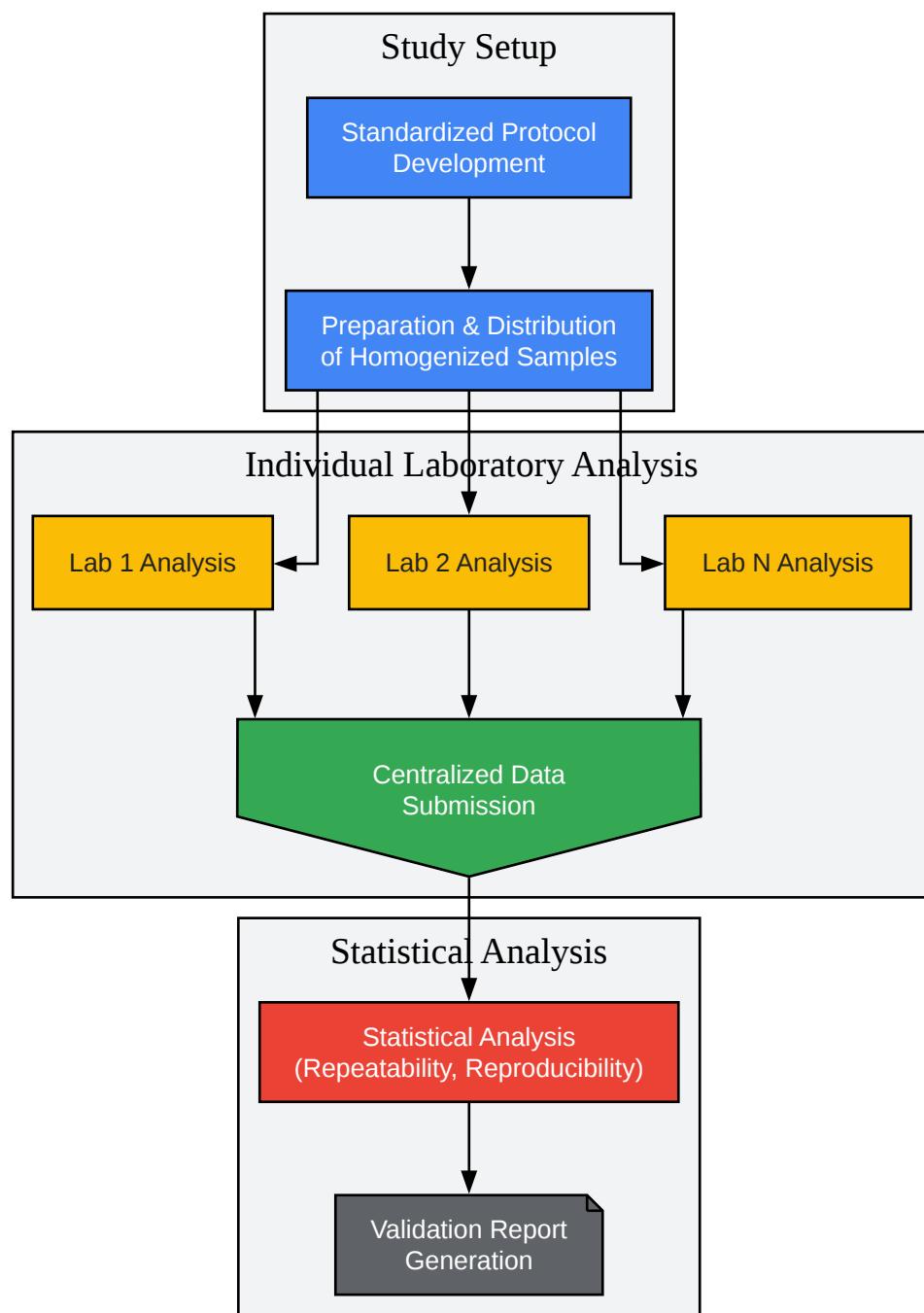
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MRM Transitions:
 - **2-Oxodecanoic acid:** Q1 185.1 -> Q3 141.1
 - Internal Standard: Q1 195.1 -> Q3 151.1
- Data Analysis: Quantify using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Mandatory Visualizations



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Caption: Hypothetical metabolic context of **2-Oxodecanoic acid**.



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Caption: Workflow for an inter-laboratory validation study.

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